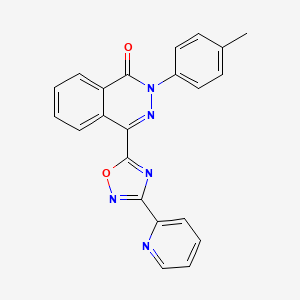

4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c1-14-9-11-15(12-10-14)27-22(28)17-7-3-2-6-16(17)19(25-27)21-24-20(26-29-21)18-8-4-5-13-23-18/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGJQGKLXBIGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the phthalazinone core: The final step involves the cyclization of the intermediate with a phthalic anhydride derivative under acidic or basic conditions to form the phthalazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various microbial strains. For instance, derivatives of 1,2,4-oxadiazoles have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | E. coli | High |

| Compound C | Candida albicans | Moderate |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases . The structure-function relationship suggests that modifications in the oxadiazole ring can enhance anti-inflammatory activity.

Case Study: In Vivo Evaluation

A study conducted on animal models showed that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups . This highlights its potential as a therapeutic agent for inflammatory conditions.

Anticancer Potential

Emerging evidence suggests that 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

Mechanism of Action

The mechanism of action of 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations in Phthalazinone/Oxadiazole Derivatives

The compound’s structural analogues differ primarily in substituents on the phthalazinone core and the oxadiazole ring. Key examples include:

Key Observations:

- Lipophilicity: Compounds with methyl or methylthio substituents (e.g., ) are more lipophilic than the target compound, which could influence membrane permeability.

Biological Activity

The compound 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a derivative of phthalazinone and oxadiazole, which are known for their diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its anti-proliferative effects and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of phthalazinone derivatives with oxadiazole intermediates under various conditions. Recent studies have shown that ultrasound-assisted methods can enhance yields and reduce reaction times compared to conventional methods . The general synthetic route can be summarized as follows:

- Starting Materials : Phthalazinone and pyridine derivatives.

- Reagents : Oxidizing agents and catalysts.

- Conditions : Ultrasonic irradiation or conventional heating.

Anti-Proliferative Effects

Research has demonstrated that the compound exhibits significant anti-proliferative activity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. Notably, it shows selective toxicity towards cancer cells while sparing normal fibroblasts (WI-38) .

Key Findings :

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to inhibited proliferation.

- Apoptosis Induction : It promotes apoptosis as evidenced by increased expression of pro-apoptotic markers such as p53 and caspase 3, alongside down-regulation of cyclin-dependent kinase 1 (cdk1) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 0.5 | Apoptosis induction |

| MCF-7 | 0.8 | Cell cycle arrest |

| WI-38 | >10 | No significant effect |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and key enzymes involved in cancer progression. The results suggest strong binding affinities to targets such as MAPK and Topo II, indicating potential as an inhibitor for these pathways .

The biological activity of this compound can be attributed to its ability to:

- Inhibit Key Enzymes : Targeting MAPK and Topo II pathways disrupts cellular signaling essential for tumor growth.

- Modulate Gene Expression : The compound influences the expression levels of genes associated with apoptosis and cell cycle regulation .

Case Studies

Several studies have focused on the therapeutic potential of phthalazinone derivatives in oncology:

- Study on HepG2 Cells : This study highlighted the compound's ability to selectively induce apoptosis in HepG2 cells while maintaining normal fibroblast viability .

- Combination Therapy Research : Investigations into combination therapies with established chemotherapeutics revealed enhanced anti-cancer effects when used alongside traditional agents, suggesting a synergistic potential .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~432.14 g/mol) .

Advanced Research Focus :

Single-crystal X-ray diffraction (SCXRD) with SHELXL (v.2018) can resolve bond lengths (e.g., oxadiazole C–N bonds: 1.28–1.32 Å) and torsional angles. Refinement parameters (R < 0.05) ensure structural accuracy .

What strategies are used to evaluate the biological activity of this compound in vitro?

Q. Basic Research Focus

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme Inhibition : Test inhibition of kinases or oxidases (e.g., 5-lipoxygenase) using fluorometric or colorimetric substrates .

Advanced Consideration :

Mechanistic studies (e.g., Western blotting for apoptosis markers like caspase-3) or molecular docking (using AutoDock Vina) to identify binding interactions with target proteins (e.g., FLAP inhibitors with ΔG < -8 kcal/mol) .

How can contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved?

Q. Advanced Research Focus

- Batch Consistency : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Solubility Effects : Use DMSO concentrations <1% to avoid solvent interference.

- Cell Line Variability : Compare results across multiple lines (e.g., A549 vs. HepG2) and validate with secondary assays (e.g., clonogenic survival) .

What computational methods are suitable for predicting the reactivity and stability of this compound?

Q. Advanced Research Focus

- DFT Calculations : Gaussian 16 can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.